molecular formula C13H19Br2N B8233375 1-(4-(Bromomethyl)benzyl)piperidine hydrobromide

1-(4-(Bromomethyl)benzyl)piperidine hydrobromide

Cat. No.: B8233375
M. Wt: 349.10 g/mol
InChI Key: SEGGNKVOUCWDMQ-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)benzyl)piperidine hydrobromide is a chemical compound with the molecular formula C12H17Br2N. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name

1-[[4-(bromomethyl)phenyl]methyl]piperidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.BrH/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGGNKVOUCWDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)benzyl)piperidine hydrobromide typically involves the bromination of 4-methylbenzylpiperidine. The reaction is carried out in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The process can be summarized as follows:

    Bromination: 4-methylbenzylpiperidine is treated with bromine in the presence of a solvent such as dichloromethane.

    Formation of Hydrobromide Salt: The resulting bromomethyl derivative is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)benzyl)piperidine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted benzylpiperidines.

    Oxidation Products: Oxidized derivatives, such as benzylpiperidine oxides.

    Reduction Products: Reduced derivatives, such as methylbenzylpiperidines.

Scientific Research Applications

1-(4-(Bromomethyl)benzyl)piperidine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to modify biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)benzyl)piperidine hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound’s ability to undergo substitution reactions makes it a versatile tool for studying molecular interactions and pathways.

Comparison with Similar Compounds

    4-Bromopiperidine Hydrobromide: Similar in structure but lacks the benzyl group.

    4-Bromomethylpiperidine-1-carboxylic Acid tert-Butyl Ester: Contains a carboxylic acid ester group instead of the benzyl group.

    4-Bromo-N-Z-piperidine: Another brominated piperidine derivative with different substituents.

Uniqueness: 1-(4-(Bromomethyl)benzyl)piperidine hydrobromide is unique due to its specific combination of a bromomethyl group and a benzylpiperidine structure

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